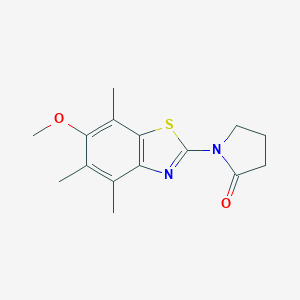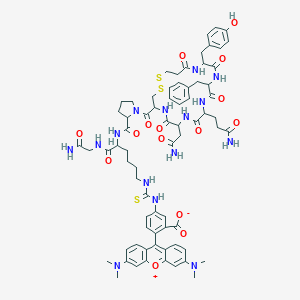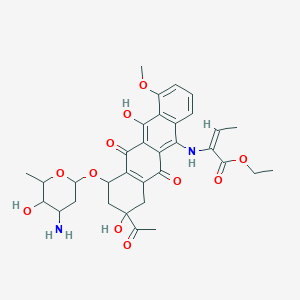
(2-BOC-アミノフェニル)ボロン酸
概要
説明
(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BNO4 and its molecular weight is 237.06 g/mol. The purity is usually 95%.
The exact mass of the compound (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
センシングアプリケーション
ボロン酸は、(2-BOC-アミノフェニル)ボロン酸を含む、センシングアプリケーションを含むさまざまな研究分野でますます使用されています . ボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用し、さまざまなセンシングアプリケーションにおける有用性につながります . これらのアプリケーションは、均一なアッセイまたは不均一な検出にすることができます .
生物学的ラベリング
ボロン酸のジオールとの重要な相互作用により、生物学的ラベリングを含むさまざまな分野で使用できます . これは、ボロン酸を使用して、検出または追跡のために生物学的分子にラベルを付けることを含みます .
タンパク質操作と修飾
ボロン酸は、タンパク質との相互作用、操作、細胞ラベリングにおいて著しい成長を示してきました . 糖化分子の電気泳動に使用されてきました .
治療法開発
ボロン酸は治療法の開発に使用されます . ボロン酸のジオールとの相互作用により、薬物やその他の治療剤の開発に使用できます .
分離技術
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and other proteins .
Mode of Action
The compound is a boronic acid derivative, which is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes in the target’s structure or function.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes, including the suzuki–miyaura cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Boronic acids and their esters are known to be marginally stable in water, undergoing hydrolysis . This property could impact the compound’s bioavailability.
Result of Action
Boronic acids and their derivatives are known to have various biological effects, including enzyme inhibition and potential therapeutic applications .
Action Environment
The action, efficacy, and stability of (2-BOC-aminophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is relatively stable under normal storage and usage conditions . It is soluble in water, alcohols, and some organic solvents , which could influence its action and stability.
生化学分析
Biochemical Properties
(2-BOC-aminophenyl)boronic acid is known to interact with various biomolecules. It is used in the preparation of affinity sites for antibacterial drugs like ampicillin . It also plays a role in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .
Molecular Mechanism
The molecular mechanism of (2-BOC-aminophenyl)boronic acid involves its interaction with biomolecules at the molecular level. In the Suzuki–Miyaura coupling reaction, it participates in transmetalation, a process where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids and their esters, including (2-BOC-aminophenyl)boronic acid, are only marginally stable in water. Their hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Metabolic Pathways
Boronic acids can be converted into a broad range of functional groups, indicating their involvement in various metabolic pathways .
Transport and Distribution
Boronic acids are generally stable and easy to handle, suggesting they could be distributed within cells and tissues without significant degradation .
Subcellular Localization
Boronic acids and their derivatives are known to interact with various biomolecules, suggesting they could localize to different subcellular compartments depending on these interactions .
特性
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEIKYSECODAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378291 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115377-94-1 | |
| Record name | 1,1-Dimethylethyl N-(2-boronophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115377-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-BOC-aminophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)


![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
![4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}](/img/structure/B55178.png)




